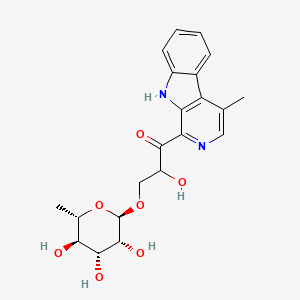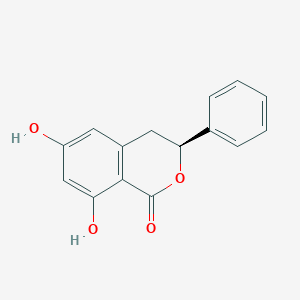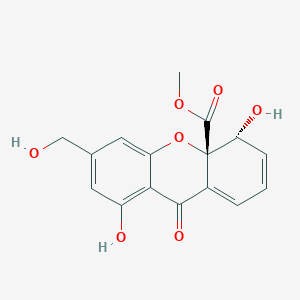
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F390C is a member of the class xanthones which consists of a dihydroxanthone skeleton substituted by hydroxy groups at positions 4 and 8, a hydroxymethyl group at position 6 and a methoxycarbonyl group at position 4a (the 4R,4aS stereoisomer). It is isolated from Penicillium and exhibits potent antitumour activity against both human and murine tumour cell lines. It has a role as an antimicrobial agent, an antineoplastic agent and a Penicillium metabolite. It is a member of phenols, a member of benzyl alcohols, a member of xanthones and a methyl ester.
Aplicaciones Científicas De Investigación
Chemical Characterization and Synthesis
Chemical investigations have identified various xanthones, related to the specified methyl xanthene derivative, in microfungi like Xylaria sp. These compounds, including different forms of xanthenes and xanthones, have been characterized through spectroscopic methods such as NMR, UV, IR, and MS data. An efficient synthesis method for xanthene derivatives was also developed, highlighting their potential as Michael acceptors in chemical reactions (Healy et al., 2004); (Gabbutt et al., 1997).
Structural Analysis and Properties
The structural elucidation of various xanthone derivatives from different sources, including endophytic fungi and marine-derived fungi, has been carried out using advanced spectroscopic techniques. These studies have provided detailed insights into the molecular structure and properties of xanthene and xanthone derivatives (Davis & Pierens, 2006); (Liao et al., 2018).
Potential Applications in Corrosion Inhibition
Research has explored the potential application of methyl xanthene derivatives in corrosion inhibition. Studies have shown that certain xanthene-based compounds can act as efficient inhibitors against corrosion of mild steel in acidic media. This application is crucial in industrial contexts where corrosion resistance is essential (Arrousse et al., 2021).
Biological Activities and Applications
Xanthone derivatives have been evaluated for their biological activities, including anti-inflammatory and cytotoxic effects. These compounds, isolated from various fungal sources, have shown potential in inhibiting inflammatory responses and exhibiting cytotoxicity against certain cancer cell lines, suggesting their potential therapeutic applications (Ngan et al., 2017); (Ye et al., 2014).
Propiedades
Nombre del producto |
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate |
|---|---|
Fórmula molecular |
C16H14O7 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C16H14O7/c1-22-15(21)16-9(3-2-4-12(16)19)14(20)13-10(18)5-8(7-17)6-11(13)23-16/h2-6,12,17-19H,7H2,1H3/t12-,16+/m1/s1 |
Clave InChI |
PMHCAQUSIVAZPO-WBMJQRKESA-N |
SMILES isomérico |
COC(=O)[C@@]12[C@@H](C=CC=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O |
SMILES canónico |
COC(=O)C12C(C=CC=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O |
Sinónimos |
F 390C F-390C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



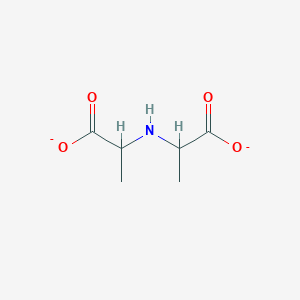
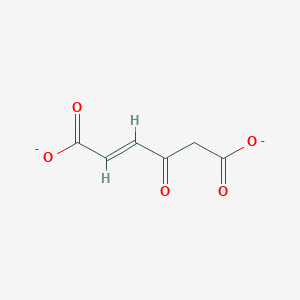
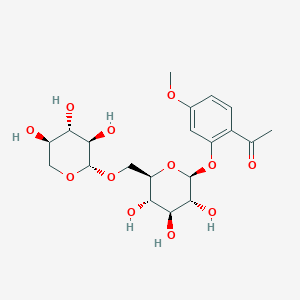
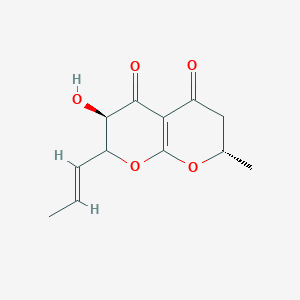
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)
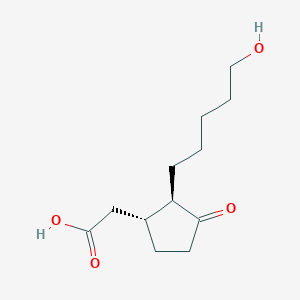
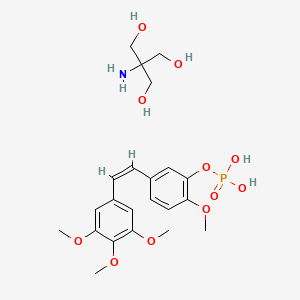

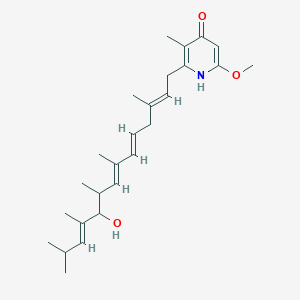


![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
